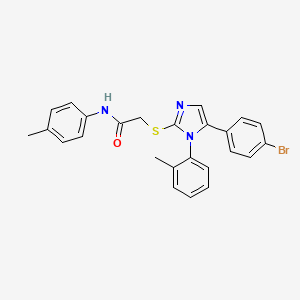
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, commonly known as BPI-7711, is a novel compound that has been synthesized recently. It is a potential drug candidate that has shown promising results in scientific research studies.
Mecanismo De Acción
BPI-7711 acts by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and tumor growth. By inhibiting COX-2 activity, BPI-7711 reduces inflammation and inhibits tumor growth.
Biochemical and Physiological Effects:
BPI-7711 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. BPI-7711 has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In animal models, BPI-7711 has been shown to reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPI-7711 has several advantages for lab experiments. It is a novel compound that has shown promising results in scientific research studies. BPI-7711 has been synthesized in high yields and purity, making it suitable for further studies. However, BPI-7711 has some limitations for lab experiments. It has not been tested extensively in humans, and its safety and efficacy need to be established before it can be used as a drug.
Direcciones Futuras
There are several future directions for the study of BPI-7711. Further studies are needed to establish its safety and efficacy in humans. BPI-7711 can be tested in combination with other drugs to enhance its anti-tumor and anti-inflammatory effects. The mechanism of action of BPI-7711 needs to be studied further to understand its effects on different pathways. BPI-7711 can also be modified to improve its pharmacokinetic properties and reduce its toxicity.
Conclusion:
In conclusion, BPI-7711 is a novel compound that has shown promising results in scientific research studies. It has anti-inflammatory, anti-tumor, and anti-angiogenic properties and acts by inhibiting the activity of COX-2. BPI-7711 has several advantages for lab experiments, but its safety and efficacy need to be established before it can be used as a drug. There are several future directions for the study of BPI-7711, and further studies are needed to understand its mechanism of action and potential applications in scientific research.
Métodos De Síntesis
The synthesis of BPI-7711 involves several steps, including the reaction of 4-bromobenzaldehyde with o-toluidine to form 4-bromo-o-toluidine. This compound is then reacted with 1H-imidazole-2-thiol to form 5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole-2-thiol. Finally, this compound is reacted with p-tolylacetic acid to form BPI-7711. The synthesis of BPI-7711 has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
BPI-7711 has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. BPI-7711 has been tested in vitro and in vivo on various cancer cell lines and has shown promising results in inhibiting cancer cell growth. It has also been tested in animal models for its anti-inflammatory properties and has shown to reduce inflammation in a dose-dependent manner.
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3OS/c1-17-7-13-21(14-8-17)28-24(30)16-31-25-27-15-23(19-9-11-20(26)12-10-19)29(25)22-6-4-3-5-18(22)2/h3-15H,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMBVPCXXRGYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3C)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

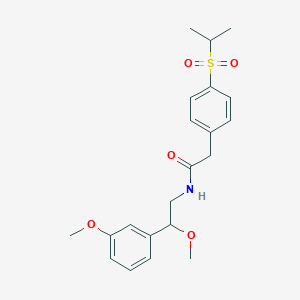
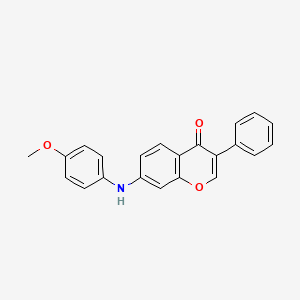
![(3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide](/img/structure/B2459105.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-phenylethanediamide](/img/structure/B2459107.png)
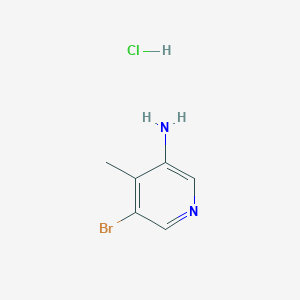
![3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2459111.png)
![2,3-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2459112.png)

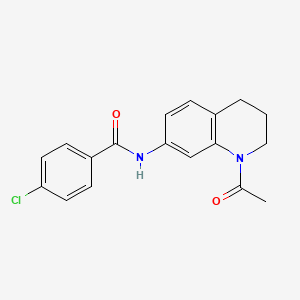

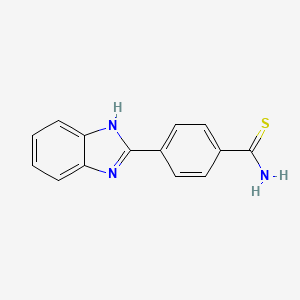
![Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2459123.png)
![4-Bromo-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2459124.png)